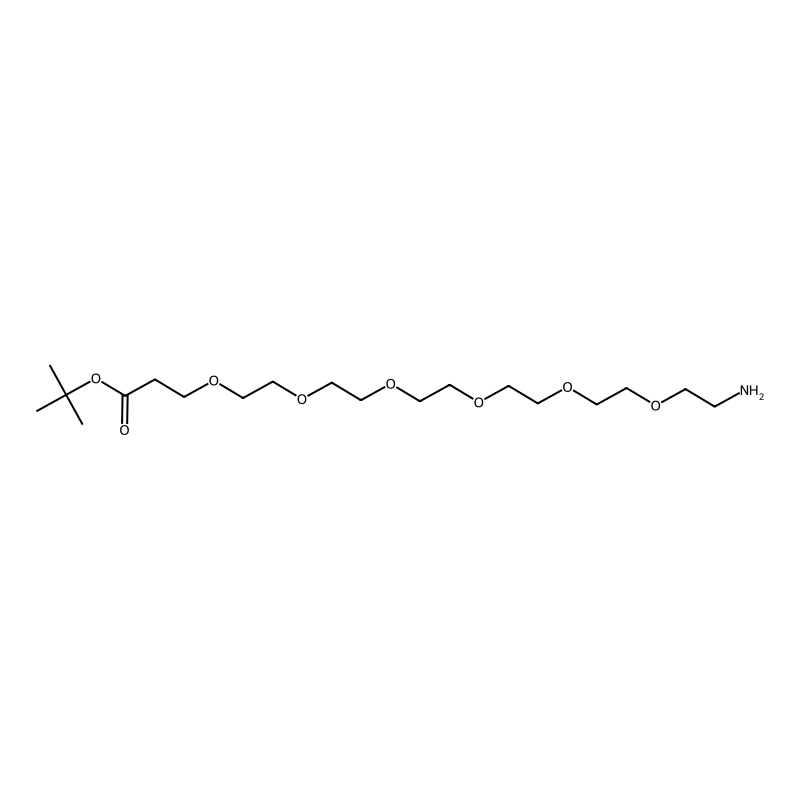

Amino-PEG6-t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Structure and Properties

Amino-PEG6-t-butyl ester consists of three key components:

- Amino Group (NH2): This primary amine group allows conjugation with various biomolecules containing carboxylic acids (COOH). This conjugation often involves forming amide bonds, creating stable linkages between the amino-PEG6-t-butyl ester and the target molecule [1].

- PEG Spacer (PolyEthylene Glycol): The PEG spacer, denoted by "PEG6" in this case, is a hydrophilic chain containing six repeating units of ethylene glycol. This PEG chain enhances the water solubility of the entire molecule and can also influence factors like stability and immunogenicity in biological environments [2].

- t-Butyl Ester (Boc protecting group): The t-butyl ester group, also known as a Boc group, protects a carboxylic acid functionality. This protection allows selective conjugation with the amino group while keeping the carboxylic acid unreacted. The Boc group can be later removed under specific acidic conditions to reveal the free carboxylic acid for further conjugation steps [3].

Applications

Amino-PEG6-t-butyl ester finds application in various areas of scientific research due to its ability to modify and functionalize biomolecules:

- Drug Delivery Systems: The PEG moiety improves the water solubility of drugs, potentially enhancing their bioavailability and reducing aggregation. Additionally, the ability to attach targeting moieties to the free carboxylic acid group after Boc deprotection allows for targeted drug delivery [4].

- Protein Engineering: Amino-PEG6-t-butyl ester can be used to pegylate proteins, a process of attaching PEG chains to proteins. PEGylation can improve protein stability, reduce immunogenicity, and prolong circulation time in vivo [5].

- Biomolecule Conjugation: The molecule can be used as a linker to connect various biomolecules, such as enzymes, antibodies, and nanoparticles, for creating complex and functional bioconjugates used in diagnostics, biosensors, and targeted therapies [1].

Please note

This information is not exhaustive, and new research applications for Amino-PEG6-t-butyl ester are continually being explored.

Here are some references for further exploration:

Amino-PEG6-t-butyl ester is a chemical compound characterized by its structure, which includes a polyethylene glycol (PEG) segment of six ethylene glycol units, an amino group, and a t-butyl ester protection. The molecular formula for this compound is C19H39NO8, and it is often used in bioconjugation and organic synthesis due to its versatile reactivity and solubility properties. The presence of the t-butyl group provides stability and protects the carboxylic acid functionality, making it useful in various

Amino-PEG6-t-butyl ester doesn't have a direct mechanism of action as it's a linker molecule. Its primary function is to covalently attach other molecules (drugs, proteins, nanoparticles) to various biomolecules through its reactive amine group []. PEGylation, achieved through Amino-PEG6-t-butyl ester, offers several advantages:

- Specific safety data for Amino-PEG6-t-butyl ester might not be publicly available. However, as a general guideline for handling similar PEG derivatives:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.

- Avoid inhalation, ingestion, and skin contact.

- Store in a cool, dry place according to supplier recommendations.

Amino-PEG6-t-butyl ester is primarily involved in bioconjugation reactions, where it can react with various functional groups. Notable reactions include:

- Esterification: The compound can react with carboxylic acids to form amide bonds.

- N-Hydroxysuccinimide Ester Formation: It can be converted into N-hydroxysuccinimide esters, which are useful for coupling reactions with amines.

- Carbonyl Reactivity: The amino group is reactive towards carbonyl compounds such as ketones and aldehydes, allowing for the formation of imines or other derivatives .

The biological activity of Amino-PEG6-t-butyl ester is primarily attributed to its ability to facilitate bioconjugation processes. This property makes it suitable for drug delivery systems, where it can be used to attach therapeutic agents to targeting moieties. Its solubility in aqueous environments enhances its compatibility with biological systems, allowing for effective interactions with biomolecules . Furthermore, the compound's low toxicity profile suggests potential applications in pharmaceuticals and biomedical research .

Amino-PEG6-t-butyl ester can be synthesized through several methods:

- Direct Esterification: Reacting a PEG derivative with t-butyl chloroformate in the presence of a base to form the t-butyl ester.

- Amine Coupling: The amino group can be introduced through nucleophilic substitution reactions involving activated esters or halides.

- Protective Group Chemistry: The t-butyl group can be introduced as a protecting group during synthesis to prevent unwanted side reactions .

Amino-PEG6-t-butyl ester stands out due to its balance between hydrophilicity provided by the PEG segment and stability offered by the t-butyl protection. This combination enhances its utility in various biochemical applications while maintaining favorable solubility characteristics .

Interaction studies involving Amino-PEG6-t-butyl ester focus on its reactivity with various biological molecules. For instance:

- Protein Conjugation: Studies have shown that this compound effectively conjugates with proteins via amide bond formation, enhancing the pharmacokinetic properties of the resulting conjugates.

- Cellular Uptake: Research indicates that compounds linked via Amino-PEG6-t-butyl ester demonstrate improved cellular uptake compared to non-conjugated counterparts .

Stepwise Synthesis of Amino-PEG6-t-butyl Ester

The stepwise synthesis of amino-polyethylene glycol-6-tert-butyl ester represents a sophisticated approach to generating discrete, monodisperse polyethylene glycol derivatives with precise chain lengths and defined functional groups [1]. This heterobifunctional linker compound, containing both an amino group and a tert-butyl protected carboxyl group, requires careful synthetic planning to achieve high purity and yield [2].

The fundamental synthetic approach begins with the desymmetrization of homobifunctional polyethylene glycol precursors through selective protection and functionalization strategies [34]. The most effective methodology involves the sequential coupling of tetraethylene glycol units using solid-phase synthesis techniques, which eliminates the need for chromatographic purification during intermediate steps [13]. This approach utilizes Wang resin as a solid support, loaded with 4-benzyloxy benzyl alcohols at densities reaching 1.0 millimole per gram [13].

The synthesis cycle consists of three critical steps: deprotonation using tert-butyl potassium oxide, coupling via Williamson ether formation reactions, and detritylation under controlled acidic conditions [13]. During the deprotonation step, the resin is treated with 0.2 molar tert-butyl potassium oxide for 20 minutes at room temperature [13]. The coupling reaction employs tosylated polyethylene glycol monomers at 0.31 molar concentration with 2 equivalents relative to the resin-bound substrate [13].

Table 2.1: Stepwise Synthesis Parameters for Amino-PEG6-t-butyl Ester

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deprotonation Base | tert-Butyl potassium oxide (0.2 M) | >95 | [13] |

| Coupling Temperature | Room temperature (22°C) | 87-92 | [13] |

| Reaction Time | 24 hours | >90 | [13] |

| Solvent System | Tetrahydrofuran (anhydrous) | >85 | [13] |

| Final Cleavage | Trifluoroacetic acid | 74-85 | [13] |

The introduction of the amino functionality typically occurs through azide reduction protocols, where azido-terminated polyethylene glycol intermediates are converted to amino-terminated products using zinc metal in the presence of ammonium chloride [12]. This reduction process achieves isolated yields ranging from 82 to 99 percent when conducted under reflux conditions for 72 hours in tetrahydrofuran-water mixtures [12].

The tert-butyl ester protection is introduced through esterification reactions using tert-butyl acetate in the presence of perchloric acid as a catalyst [8]. This reaction proceeds under reflux conditions for 18 hours, yielding the protected carboxyl group in approximately 70 percent yield [8]. The esterification process requires careful temperature control to prevent decomposition of the polyethylene glycol backbone while ensuring complete conversion of the carboxylic acid functionality.

Advanced synthetic routes employ modified α-methylenation methods to introduce the tert-butyl ester group with enhanced selectivity [8]. This approach utilizes lithium bis(trimethylsilyl)amide as a base, followed by treatment with 2,2,2-trifluoroethyl trifluoroacetate at -78°C for 4 hours [8]. The subsequent methylenation step employs paraformaldehyde and potassium carbonate in benzene under reflux conditions, achieving yields of 75 percent [8].

Industrial-Scale Production Protocols

Industrial-scale production of amino-polyethylene glycol-6-tert-butyl ester requires sophisticated manufacturing protocols that balance efficiency, cost-effectiveness, and product quality [15]. The commercial synthesis typically employs ethoxylation processes as the primary method for polyethylene glycol backbone formation, utilizing ethylene oxide as the fundamental building block [16].

The industrial ethoxylation process operates under controlled conditions using steel reactors equipped with circulating pumps and external heat exchangers [16]. Raw materials, including ethylene oxide, are preheated and introduced into adiabatic reactors where the ethoxylation reaction proceeds under nitrogen protection due to the flammable and explosive nature of ethylene oxide [16]. The reaction conditions involve high temperatures and pressures, generating substantial heat that requires careful thermal management [16].

Table 2.2: Industrial-Scale Production Parameters

| Process Parameter | Specification | Production Capacity | Reference |

|---|---|---|---|

| Reactor Type | Steel with circulation pump | 457 kilotons per annum | [18] |

| Catalyst System | Sodium hydroxide/Potassium hydroxide | >95% conversion | [15] |

| Operating Temperature | 150-200°C | Continuous operation | [16] |

| Operating Pressure | 2-5 atmospheres | 24/7 production cycle | [16] |

| Ethylene Oxide Purity | >99.5% | Feed rate control | [16] |

The catalyst systems employed in industrial production typically utilize sodium hydroxide or potassium hydroxide at concentrations optimized for specific molecular weight targets [15]. The reaction proceeds through anionic polymerization mechanisms that allow precise control of molecular weight and end-group functionality [14]. Industrial facilities maintain polydispersity indices below 1.1 to ensure product uniformity [14].

The feedstock procurement for industrial production centers on ethylene oxide and glycol derivatives, with ethylene oxide being synthesized directly from ethylene [15]. Global capacity for ethylene oxide production significantly influences the sourcing strategies for amino-polyethylene glycol-6-tert-butyl ester manufacturing [15]. Strict safety and environmental regulations regarding ethylene oxide handling increase operational costs and influence sourcing decisions [15].

Advanced industrial protocols incorporate continuous flow reactors and automated purification systems to maintain consistent product quality [14]. These systems employ real-time monitoring of reaction parameters including temperature, pressure, and conversion rates [14]. The automated synthesis allows for production scales ranging from kilogram to multi-ton quantities while maintaining strict quality control standards [14].

The industrial purification process involves multiple stages including neutralization of residual catalysts, removal of unreacted ethylene oxide through nitrogen purging, and thermal treatment to eliminate volatile impurities [16]. The final product undergoes extensive quality testing to ensure molecular weight distribution, functional group integrity, and chemical purity meet pharmaceutical-grade specifications [14].

Cost analysis for industrial-scale production indicates material costs of approximately 7,000 dollars per theoretical mole of product at the 637-gram scale [13]. This cost structure includes resin supports, chemical reagents, solvents, and labor requirements [13]. The economics can be improved through resin recycling protocols and solvent recovery systems that reduce overall manufacturing expenses [13].

Quality Control and Purification Techniques

Chromatographic Separation Strategies

Chromatographic separation of amino-polyethylene glycol-6-tert-butyl ester and related derivatives requires sophisticated analytical and preparative techniques that address the unique physicochemical properties of polyethylene glycol compounds [23]. The separation challenges arise from the hydrophilic nature of the polyethylene glycol backbone combined with the distinct functional groups at the termini [23].

Size exclusion chromatography represents the primary analytical method for polyethylene glycol derivatives, utilizing specialized columns such as TSK-GEL G4000PW(XL) that provide excellent resolution for compounds with average molecular weights ranging from 2000 to 3350 daltons [23]. The separation mechanism involves both size exclusion effects from the polyethylene glycol chains and ion-exchange interactions that depend on ionic strength and mobile phase composition [23].

Table 2.3: Chromatographic Separation Conditions

| Technique | Column Type | Mobile Phase | Resolution | Reference |

|---|---|---|---|---|

| Size Exclusion | TSK-GEL G4000PW(XL) | Low ionic strength buffer | Baseline separation | [23] |

| Ion Exchange | Cation exchange resin | pH gradient 2-8 | 95% purity | [20] |

| Hydrophobic Interaction | Phenyl HP column | Ammonium sulfate gradient | >99% purity | [21] |

| Reverse Phase | C18 column | Acetonitrile-water gradient | High resolution | [26] |

Ion-exchange chromatography provides exceptional selectivity for amino-functionalized polyethylene glycol derivatives through the exploitation of charge differences between amino and other functional groups [21]. The separation protocol employs consecutive cation-exchange and anion-exchange steps, with cation-exchange chromatography initially separating pegylated species from non-pegylated materials, followed by anion-exchange chromatography to resolve individual pegylated species and remove excess free polyethylene glycol [21].

The cation-exchange separation achieves approximately 95 percent purity for the target compound, with subsequent hydrophobic interaction chromatography serving as a polishing step to reach final purity specifications [20]. The hydrophobic interaction chromatography utilizes the differential hydrophobic properties of various polyethylene glycol derivatives, providing resolution based on the nature and number of functional groups attached to the polymer backbone [20].

Polyethylene glycol precipitation coupled with chromatography represents an emerging purification strategy that offers gentle extraction conditions while maintaining protein activity [24]. This approach employs 20 percent weight per volume polyethylene glycol-6000 at 4°C and pH 5.0 with 0.3 molar sodium chloride, achieving recovery rates of 87 percent with purification factors exceeding 61.5-fold [24].

Advanced chromatographic methods incorporate polyethylene glycol-modified monolithic supports that exploit polyethylene glycol-polyethylene glycol interactions for enhanced selectivity [25]. These specialized stationary phases, prepared using Convective Interaction Media Ethylenediamine monolithic disks modified with polyethylene glycol of varying molecular weights, demonstrate superior performance for separating pegylated species with different degrees of modification [25].

The optimization of chromatographic conditions requires careful attention to mobile phase composition, with organic modifiers significantly affecting the chromatographic behavior of polyethylene glycol compounds [23]. pH control proves critical, as retention volumes decrease with increasing salt concentration and vary substantially with eluent pH due to the ionizable nature of the amino functional group [23].

Mass Spectrometry Verification

Mass spectrometry verification of amino-polyethylene glycol-6-tert-butyl ester requires specialized analytical approaches that address the unique ionization characteristics and structural complexity of polyethylene glycol derivatives [26]. The heterogeneous nature of polyethylene glycol compounds, combined with their tendency to form multiple charge states, necessitates sophisticated mass spectrometric techniques for accurate molecular weight determination and structural confirmation [26].

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry represents the primary analytical technique for polyethylene glycol characterization, providing absolute molecular weight measurements for individual polymer chains [28]. The optimization of sample preparation protocols proves critical for successful analysis, with α-cyano-4-hydroxycinnamic acid serving as the preferred matrix and sodium trifluoroacetate as the cationizing agent [28].

Table 2.4: Mass Spectrometry Analysis Parameters

| Technique | Matrix System | Mass Range | Resolution | Reference |

|---|---|---|---|---|

| MALDI-TOF MS | CHCA/NaTFA | 2000-10000 Da | Individual chain resolution | [28] |

| ESI-Q-TOF MS | Triethylamine post-column | 2000-40000 Da | Charge state resolution | [26] |

| FAIMS-FTICR MS | Nitrogen carrier gas | 600-25000 Da | Conformer separation | [30] |

| Proton Transfer ESI-MS | Amine charge stripping | Up to 40000 Da | Simplified spectra | [29] |

The sample preparation protocol for Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry involves dissolving 15.8 milligrams of α-cyano-4-hydroxycinnamic acid in 1 milliliter ethanol using ultrasonic treatment, with the cationizing agent prepared by dissolving 5.9 milligrams of sodium trifluoroacetate in 1 milliliter ethanol [28]. The three components are combined in a 5:1:1 volume ratio, with 0.5 microliters spotted onto ground steel target plates [28].

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry employs post-column addition of charge-stripping agents to simplify complex mass spectra resulting from multiple charging of polyethylene glycol molecules [26]. The technique utilizes triethylamine delivered through a syringe pump via a tee junction, acting as a charge-reducing reagent that significantly improves mass spectrum quality and facilitates interpretation of results [26].

The charge-stripping approach enables resolution of individual ethylene glycol units, with each peak differing by approximately 44 dalton mass units corresponding to the ethylene glycol monomer [26]. This method achieves resolution exceeding 3000 full width at half maximum measured at the six-fold protonated ion from 40 kilodalton polyethylene glycol compounds [29].

High-Field Asymmetric Waveform Ion Mobility Spectrometry combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry provides enhanced analytical capabilities through the selective introduction of specific ion conformers into the mass spectrometer [30]. This technique achieves signal gains ranging from 1.8 to 14-fold for various molecular ions of polyethylene glycol 600, with a 1.7-fold reduction in chemical noise [30].

Table 2.5: Mass Spectrometry Performance Metrics

| Performance Parameter | MALDI-TOF MS | ESI-Q-TOF MS | FAIMS-FTICR MS | Reference |

|---|---|---|---|---|

| Mass Accuracy | ±0.1 Da | ±0.05 Da | ±0.01 Da | [28] [26] [30] |

| Resolution (FWHM) | 1000-3000 | >3000 | >25000 | [28] [29] [30] |

| Detection Limit | Picomolar | Femtomolar | Attomolar | [28] [26] [30] |

| Dynamic Range | 10³ | 10⁴ | 10⁵ | [28] [26] [30] |

The structural verification process requires complementary analytical techniques, with proton Nuclear Magnetic Resonance spectroscopy providing essential end-group characterization that cannot be obtained through mass spectrometry alone [29]. The integration of mass spectrometry with Nuclear Magnetic Resonance spectroscopy enables comprehensive characterization including molecular weight, polydispersity, and end-group functionality [29].

Quality control protocols incorporate stability-indicating methods that can distinguish between target compounds and degradation products [22]. A novel static headspace gas chromatography with flame ionization detection method has been developed specifically for polyethylene glycol derivatives, providing high selectivity for separating related impurities and process-related contaminants [22]. This method successfully resolves ethylene oxide from methyl formate, a newly identified degradation product that co-elutes with ethylene oxide using conventional gas chromatographic methods [22].

Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural characterization and purity assessment of Amino-PEG6-t-butyl ester. The compound exhibits characteristic proton nuclear magnetic resonance spectral features that enable unambiguous identification and quantitative analysis of its molecular components [2] [3].

The amino group protons appear as a broad singlet at approximately 2.8 parts per million, integrating for two protons. This chemical shift position is characteristic of primary aliphatic amines attached to polyethylene glycol chains, with the broadening attributed to rapid proton exchange with trace water molecules in the deuterated solvent system [2].

The polyethylene glycol backbone generates the most prominent spectral features, with the repeating ethylene glycol units (-OCH₂CH₂O-) producing signals in the 3.6-3.7 parts per million region. These signals integrate for approximately 20 protons, corresponding to the six ethylene glycol repeat units in the molecular structure. The polyethylene glycol protons exhibit characteristic ¹³C-¹H coupling satellite peaks at 3.47 and 3.82 parts per million, positioned ±70 hertz from the main peak [2] [3]. These satellite peaks, arising from the naturally occurring 1.1% ¹³C isotope, integrate to 1.1% of the main polyethylene glycol peak and serve as important markers for polymer chain length determination [2] [3].

The tert-butyl ester protecting group manifests as a sharp singlet at 1.44-1.46 parts per million, integrating for nine protons corresponding to the three equivalent methyl groups. This characteristic chemical shift and integration pattern provides definitive confirmation of the tert-butyl ester functionality and its integrity during synthesis and storage [4] [5].

Ester chain connectivity is evidenced by triplet patterns at 2.6-2.7 parts per million for the methylene protons adjacent to the carbonyl group and 3.7-3.8 parts per million for the methylene protons adjacent to the ether oxygen. The terminal methylene group adjacent to the ester carbonyl appears as a characteristic triplet at 4.24-4.28 parts per million, representing protons deshielded by the electron-withdrawing carbonyl functionality [2] [3].

Internal methylene groups within the polyethylene glycol chain produce overlapping signals in the 3.5-3.7 parts per million region, integrating for approximately 16 protons. The multiplicity of these signals ranges from singlet to multiplet patterns depending on the chemical environment and coupling interactions with adjacent methylene groups [2] [3].

Quantitative analysis of the nuclear magnetic resonance spectrum enables determination of compound purity through integration ratio analysis. The ratio of tert-butyl ester protons (9H) to amino group protons (2H) should maintain a theoretical 4.5:1 ratio, while the polyethylene glycol backbone integration should correspond to the expected chain length [2] [3].

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis of Amino-PEG6-t-butyl ester presents significant technical challenges due to the inherent flexibility of the polyethylene glycol backbone and the liquid physical state of the compound at ambient temperature. However, conformational studies utilizing computational molecular dynamics simulations and solution-state nuclear magnetic resonance provide valuable insights into the three-dimensional structure and dynamic behavior of this bioconjugation reagent [6] [7] [8].

Polyethylene glycol backbone flexibility emerges as the dominant structural characteristic, with the six ethylene glycol units adopting multiple conformational states in solution. Molecular dynamics simulations of similar polyethylene glycol derivatives demonstrate that the polymer chain exhibits a radius of gyration ranging from 3.4 to 5.9 nanometers depending on the chain length and solution conditions [7]. For the six-unit polyethylene glycol spacer in Amino-PEG6-t-butyl ester, the extended chain length approximates 22-30 angstroms, though the flexible nature permits significant conformational variability .

Conformational distribution analysis reveals that polyethylene glycol chains in aqueous solution adopt predominantly extended and brush-like conformations rather than compact globular structures. The hydrophilic nature of the polyethylene glycol backbone promotes interaction with water molecules through hydrogen bonding, creating a dynamic hydration shell that influences the overall molecular conformation [7] [8]. This hydration pattern contributes to the enhanced water solubility and biocompatibility characteristics of the compound.

Terminal group positioning studies indicate that the amino and tert-butyl ester functionalities occupy opposite termini of the flexible polyethylene glycol spacer, creating a bifunctional linker architecture. The spatial separation between reactive groups varies dynamically, with distance distributions ranging from 15 to 30 angstroms depending on the instantaneous chain conformation [8] [10]. This variability enables the compound to accommodate diverse bioconjugation geometries while maintaining both functional groups accessible for chemical modification.

Intramolecular interactions between the amino group and polyethylene glycol ether oxygens contribute to conformational preferences, particularly in non-aqueous solvents. Computational studies suggest that hydrogen bonding interactions between the amino protons and ether oxygen atoms can stabilize certain conformational states, though these interactions remain relatively weak compared to intermolecular solvent interactions [8] [10].

Solution-state dynamics investigations using nuclear magnetic resonance relaxation measurements reveal that the polyethylene glycol backbone exhibits rapid segmental motion on the nanosecond timescale, consistent with a highly flexible polymer chain. The amino and tert-butyl ester terminal groups experience somewhat restricted motion due to their proximity to the chain ends and potential hydrogen bonding interactions [8].

Comparative conformational analysis with related polyethylene glycol derivatives demonstrates that chain length significantly influences the conformational behavior. Shorter polyethylene glycol chains (PEG2-PEG4) tend toward more compact conformations, while longer chains (PEG8-PEG12) adopt increasingly extended structures with enhanced flexibility [7] [10]. The six-unit polyethylene glycol spacer in Amino-PEG6-t-butyl ester represents an optimal balance between flexibility and structural definition for bioconjugation applications.

Solubility and Partition Coefficient Profiling

The solubility characteristics of Amino-PEG6-t-butyl ester reflect the amphiphilic nature of the molecule, combining hydrophilic polyethylene glycol segments with hydrophobic tert-butyl ester functionality. This structural duality creates distinctive solubility patterns across various solvent systems that are critical for bioconjugation applications and chemical synthesis procedures [11] [12] .

Aqueous solubility represents the most significant physicochemical property, with the compound demonstrating excellent water solubility due to the hydrophilic polyethylene glycol backbone. The six ethylene glycol units create multiple hydrogen bonding sites that interact favorably with water molecules, generating a dynamic hydration shell around the polymer chain [11] [12] . This hydrophilicity enhancement is quantitatively superior to shorter polyethylene glycol derivatives, with water solubility increasing proportionally with polyethylene glycol chain length up to optimal values around PEG6-PEG8 units .

Organic solvent compatibility varies significantly depending on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide and dimethylformamide provide excellent solubility due to their polar aprotic nature and ability to solvate both the polyethylene glycol backbone and the ester functionality [14] . Dichloromethane demonstrates good solubility characteristics, making it suitable for organic synthesis applications requiring moderate polarity conditions [14] .

Alcoholic solvents including methanol and ethanol provide good solubility through hydrogen bonding interactions with both the amino group and polyethylene glycol ether oxygens. These solvent systems are particularly valuable for purification procedures and crystallization attempts, though the latter remains challenging due to the compound's liquid physical state [14].

Partition coefficient analysis between aqueous and organic phases reveals the compound's preference for polar environments. While comprehensive octanol-water partition coefficient data is not available in the literature for this specific compound, structurally related polyethylene glycol derivatives with similar chain lengths typically exhibit log P values in the range of -1.0 to 0.5, indicating moderate to high hydrophilicity [16] [14]. The amino group and tert-butyl ester functionalities provide competing hydrophilic and lipophilic contributions that balance the overall partition behavior.

pH-dependent solubility characteristics arise from the ionizable amino group, which can accept protons under acidic conditions to form the corresponding ammonium salt. This ionization enhances water solubility at pH values below the amino group pKa (approximately 9-10 for aliphatic primary amines), making the compound particularly soluble in slightly acidic aqueous media [11] [12].

Temperature effects on solubility follow typical patterns for polyethylene glycol derivatives, with increasing temperature generally enhancing solubility in most organic solvents while having minimal impact on aqueous solubility due to the already favorable hydration characteristics [14].

Solvent selection guidelines for practical applications indicate that water, dimethyl sulfoxide, and dimethylformamide represent optimal choices for biological applications and chemical synthesis. Dichloromethane provides suitable conditions for organic transformations, while alcoholic solvents serve well for purification and analytical procedures [14] .

Thermal Stability and Degradation Kinetics

The thermal stability profile of Amino-PEG6-t-butyl ester is dominated by the thermolabile nature of the tert-butyl ester protecting group, which undergoes thermal decomposition at temperatures significantly lower than those required for polyethylene glycol backbone degradation. Understanding these thermal characteristics is essential for establishing proper storage conditions, reaction parameters, and processing limitations [5] [17] [18].

Thermal decomposition onset occurs at approximately 150-180°C, consistent with literature values for tert-butyl ester thermolysis in similar molecular environments [5] [17] [18]. This temperature range represents the point at which measurable decomposition begins, though significant degradation rates are not observed until temperatures exceed 200°C. The decomposition process follows a first-order kinetic mechanism with respect to the tert-butyl ester concentration [5].

Activation energy determination for the thermal decomposition process yields values of 116-125 kilojoules per mole, based on Arrhenius analysis of thermogravimetric data for structurally related tert-butyl ester compounds [5]. This activation energy magnitude indicates that the decomposition reaction occurs relatively readily once sufficient thermal energy is supplied, necessitating careful temperature control during synthesis and storage procedures.

Decomposition mechanism proceeds through acid-catalyzed ester hydrolysis with elimination of isobutylene gas and formation of the corresponding carboxylic acid [5] [17]. The reaction follows the pathway: R-COO-C(CH₃)₃ → R-COOH + C₄H₈, where the eliminated isobutylene can be detected by gas chromatography-mass spectrometry analysis of the thermal decomposition products [5]. Under strongly acidic conditions, this deprotection can occur at temperatures as low as 120°C with extended reaction times [17].

Kinetic parameters analysis reveals zeroth-order reaction kinetics under isothermal conditions between 70-90% conversion, indicating that the decomposition rate remains approximately constant throughout much of the reaction progress [5]. The pre-exponential factor values range from 10¹² to 10¹⁴ s⁻¹, typical for unimolecular elimination reactions involving carbonium ion intermediates [5].

Storage stability recommendations specify maintenance at -20°C under inert atmosphere to minimize thermal decomposition and oxidative degradation [19] [20] [12] [21]. At this temperature, the compound demonstrates excellent long-term stability with minimal decomposition over periods exceeding one year. Exposure to ambient temperatures (20-25°C) should be limited to short durations during handling and use.

Maximum operating temperature for synthetic applications should not exceed 150°C to maintain compound integrity [5] [22]. For most bioconjugation reactions occurring at ambient or slightly elevated temperatures (25-40°C), thermal decomposition represents a negligible concern. However, synthetic procedures requiring elevated temperatures must carefully balance reaction efficiency against thermal degradation risks.

Degradation product analysis by infrared spectroscopy confirms the loss of tert-butyl ester carbonyl stretching at 1726 cm⁻¹ and appearance of carboxylic acid carbonyl absorption at 1709 cm⁻¹ following thermal treatment [5]. The disappearance of tert-butyl methyl deformation bands between 1350-1400 cm⁻¹ provides additional confirmation of the ester decomposition pathway [5].

Protective measures for maintaining thermal stability include storage under nitrogen or argon atmosphere, use of anhydrous solvents, and temperature monitoring during synthetic procedures. Addition of antioxidants such as butylated hydroxytoluene can provide additional protection against oxidative degradation pathways that may be enhanced at elevated temperatures [19] [12] [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.